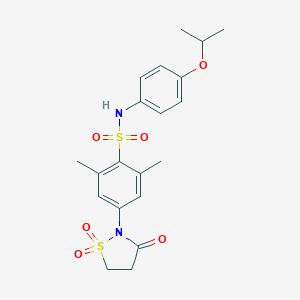![molecular formula C20H26N2O4 B253830 N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide, also known as FPEB, is a chemical compound used in scientific research as a selective radioligand for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Mecanismo De Acción
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide binds selectively to mGluR5 in the brain, which leads to the emission of positrons that can be detected by positron emission tomography (PET) imaging. PET imaging allows for non-invasive visualization of the brain and can provide valuable information about the distribution and density of mGluR5.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide has no known biochemical or physiological effects on the body. It is used solely as a radioligand for imaging mGluR5 in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide as a radioligand is its high selectivity for mGluR5. This allows for accurate visualization of the receptor in the brain without interference from other receptors. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide also has a high affinity for mGluR5, which means that it can bind to the receptor even at low concentrations.
One limitation of using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide is its short half-life, which means that it must be used quickly after synthesis. Another limitation is the cost of producing N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide, which can be expensive due to the complexity of the synthesis method.
Direcciones Futuras
For N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide research include the development of new imaging techniques that can provide more detailed information about the distribution and density of mGluR5 in the brain. This could lead to the development of new treatments for neurological disorders that target mGluR5. Additionally, N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide could be used in conjunction with other radioligands to study the interactions between different receptors in the brain.
Métodos De Síntesis
The synthesis of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide involves a series of chemical reactions starting from 2-propoxybenzoic acid. The acid is first converted to an acid chloride using thionyl chloride, followed by reaction with 2-(2-furyl)ethylamine and morpholine to form the desired product. The final compound is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide is used in scientific research as a radioligand for imaging mGluR5 in the brain. This receptor is involved in many neurological processes such as learning, memory, and synaptic plasticity. Dysfunction of mGluR5 has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. By using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide as a radioligand, researchers can visualize the distribution and density of mGluR5 in the brain, which can aid in the development of new treatments for these disorders.
Propiedades
Nombre del producto |
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C20H26N2O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-2-11-25-18-7-4-3-6-16(18)20(23)21-15-17(19-8-5-12-26-19)22-9-13-24-14-10-22/h3-8,12,17H,2,9-11,13-15H2,1H3,(H,21,23) |
Clave InChI |
CIYRBRBXGSAGDA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)